molecular formula C9H13Cl2N B13473726 2-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride CAS No. 1844851-17-7

2-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13473726
CAS No.: 1844851-17-7
M. Wt: 206.11 g/mol
InChI Key: NIEUJRMUHYKCFF-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN. It is a derivative of phenethylamine and is characterized by the presence of a chlorine atom and a methyl group on the benzene ring. This compound is commonly used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.

    Pathways Involved: It may modulate neurotransmitter release, enzyme activity, or signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)ethan-1-amine hydrochloride
  • 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
  • ®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride
  • (S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

1844851-17-7

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-7-2-3-9(10)6-8(7)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H

InChI Key

NIEUJRMUHYKCFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CCN.Cl

Origin of Product

United States

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